Setosusin

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential Anti-Cancer Properties:

Setosusin, a natural product isolated from the leaves of the plant Clinacanthus nutans (also known as Beluntas or Patik patis), has shown promising results in preclinical studies for its potential anti-cancer properties. Studies have demonstrated Setosusin's ability to:

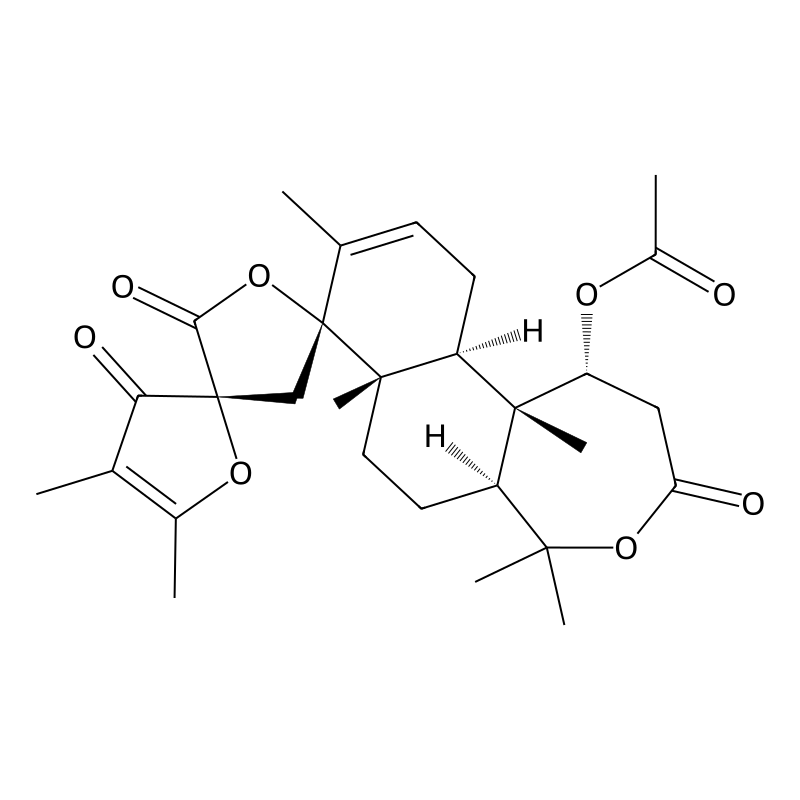

Setosusin is a meroditerpenoid compound primarily derived from fungal sources, characterized by its distinctive spiro-fused 3(2H)-furanone structure. Its molecular formula is C29H38O8, with a molecular weight of 514.6 g/mol . The compound's unique architecture contributes to its intriguing biological properties and potential applications in various fields, including pharmaceuticals and agriculture.

Studies suggest that setosusin exhibits neuroprotective properties by reducing neurotoxicity induced by amyloid-β (Aβ) aggregates, protein clumps associated with Alzheimer's disease []. The exact mechanism remains unclear, but it might involve interaction with Aβ aggregates or modulation of cellular pathways involved in neurodegeneration [].

Setosusin exhibits notable biological activities, including antifungal and antibacterial properties. Research indicates that it can inhibit the growth of various pathogenic fungi, making it a candidate for developing new antifungal agents. Its mechanism of action is thought to involve disruption of cellular processes in target organisms . Additionally, preliminary studies suggest potential anti-inflammatory effects, although further research is needed to fully elucidate these pathways.

The synthesis of setosusin can be achieved through both natural extraction from fungal sources and synthetic organic chemistry. Natural extraction typically involves isolating the compound from specific fungi known to produce it. Synthetic methods may include multi-step organic synthesis techniques that replicate the biosynthetic pathway observed in nature, allowing for the production of setosusin in a laboratory setting .

Setosusin has potential applications in several areas:

- Pharmaceuticals: Due to its antifungal and antibacterial properties, setosusin could be developed into new therapeutic agents.

- Agriculture: Its ability to combat plant pathogens makes it a candidate for use as a natural pesticide.

- Biotechnology: The compound's unique structure may inspire novel biotechnological applications in materials science and drug design.

Interaction studies involving setosusin have focused on its efficacy against various microbial strains. These studies reveal that setosusin interacts with cellular membranes and metabolic pathways of fungi and bacteria, leading to growth inhibition. Further investigations are necessary to explore its interactions with human cells and potential side effects .

Setosusin shares structural and functional similarities with several other compounds. Here are some notable examples:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Brevione E | Meroditerpenoid | Antifungal | Pathway branching from setosusin |

| Cycloartenol | Triterpenoid | Antimicrobial | Precursor in sterol biosynthesis |

| Sesterfisherol | Terpene | Antioxidant | Unique carbon skeleton |

Setosusin is distinguished by its specific spiro-fused structure, which is not present in many other terpenoids or meroditerpenoids. This unique configuration may contribute to its distinct biological activities and potential applications.

Molecular Identification and Basic Properties

Chemical Abstract Service Number and Registry Information

Setosusin is registered in the Chemical Abstract Service registry under the unique identifier 182926-45-0 [2] [4] [6]. This compound was first isolated and structurally characterized by Fujimoto and colleagues in 1996 from the ascomycete fungus Corynascus setosus [30] [31]. The compound is catalogued in multiple chemical databases including the Chemical Abstract Service registry, which serves as the authoritative source for chemical substance identification [38].

The registry information establishes setosusin as a verified chemical entity with documented molecular structure and properties [4] [6]. The compound has been assigned the molecular descriptor number MFCD09752758 in chemical databases [8], facilitating its identification across various scientific and commercial platforms.

Molecular Formula and Weight

Setosusin possesses the molecular formula C29H38O8 [2] [3] [4]. The molecular weight has been precisely determined to be 514.6 daltons [2] [5] or 514.61 daltons according to some sources [4] [6]. This molecular composition reflects the complex meroterpenoid structure of the compound, incorporating both polyketide and terpenoid structural elements [6] [13].

The molecular formula indicates the presence of twenty-nine carbon atoms, thirty-eight hydrogen atoms, and eight oxygen atoms [2] [3] [4]. The degree of unsaturation calculated from this formula is consistent with the presence of multiple ring systems and carbonyl functionalities characteristic of fungal meroterpenoids [10] [11].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C29H38O8 | [2] [3] [4] |

| Molecular Weight | 514.6 Da | [2] [5] |

| Molecular Weight (alternative) | 514.61 Da | [4] [6] |

| Chemical Abstract Service Number | 182926-45-0 | [2] [4] [6] |

| Molecular Descriptor Number | MFCD09752758 | [8] |

Physicochemical Characteristics

The physicochemical properties of setosusin have been characterized through experimental measurements and computational predictions [4] [27] [29]. The compound exhibits a predicted boiling point of 666.6 ± 55.0 degrees Celsius at standard atmospheric pressure [4] [27] [29]. The density has been calculated to be 1.25 ± 0.1 grams per cubic centimeter [4] [27] or 1.3 ± 0.1 grams per cubic centimeter according to alternative predictions [29].

Setosusin demonstrates limited water solubility but shows good solubility in organic solvents including dimethyl sulfoxide, ethanol, methanol, and dimethylformamide [3] [5]. The compound requires storage at minus twenty degrees Celsius to maintain stability [2] [4] [5]. The flash point has been predicted to be 281.1 ± 31.5 degrees Celsius [29], indicating relatively low volatility under standard conditions.

The vapor pressure of setosusin at twenty-five degrees Celsius is extremely low, calculated as 0.0 ± 2.0 millimeters of mercury [29]. The polarizability has been determined to be 52.6 ± 0.5 × 10-24 cubic centimeters [29], reflecting the molecular electronic distribution characteristics.

| Physicochemical Property | Value | Method |

|---|---|---|

| Boiling Point | 666.6 ± 55.0°C | Predicted [4] [27] [29] |

| Density | 1.25 ± 0.1 g/cm³ | Predicted [4] [27] |

| Flash Point | 281.1 ± 31.5°C | Predicted [29] |

| Vapor Pressure (25°C) | 0.0 ± 2.0 mmHg | Predicted [29] |

| Polarizability | 52.6 ± 0.5 × 10-24 cm³ | Predicted [29] |

| Storage Temperature | -20°C | Experimental [2] [4] [5] |

| Water Solubility | Poor | Experimental [5] |

| Organic Solvent Solubility | Good (DMSO, ethanol, methanol, DMF) | Experimental [3] [5] |

Structural Elucidation Techniques

Spectroscopic Analysis Methods

The structural elucidation of setosusin has been accomplished through comprehensive spectroscopic analysis utilizing nuclear magnetic resonance spectroscopy and mass spectrometry techniques [30] [31]. The original structural determination employed one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy to establish the connectivity and stereochemistry of the complex molecular framework [30] [31].

High-resolution electrospray ionization mass spectrometry and atmospheric pressure chemical ionization mass spectrometry have been utilized to confirm the molecular formula and fragmentation patterns of setosusin [21] [23]. These techniques provide precise mass measurements that support the assigned molecular formula C29H38O8 [6] [21].

Nuclear magnetic resonance analysis has revealed characteristic chemical shifts and coupling patterns consistent with the presence of multiple ring systems, acetyl groups, and spiro-fused structural elements [30] [31]. The spectroscopic data support the presence of furanone functionalities and multiple methyl substituents throughout the molecular framework [10] [11].

Advanced two-dimensional nuclear magnetic resonance techniques including heteronuclear multiple bond correlation, heteronuclear single quantum coherence, and nuclear Overhauser effect spectroscopy have been employed to establish the complete structural connectivity and stereochemical relationships [21] [22]. These methods have been essential for determining the complex spiro-fused architecture characteristic of setosusin [10] [11].

X-ray Crystallographic Studies

X-ray crystallographic analysis has played a crucial role in the structural characterization of setosusin derivatives [30] [31]. The original structural determination by Fujimoto and colleagues utilized X-ray crystallographic analysis of a deacetyl-dehydrated derivative of setosusin to establish the absolute stereochemistry and three-dimensional molecular architecture [30] [31].

Single crystal X-ray diffraction measurements have been performed using standard diffractometric techniques with copper K-alpha radiation [21] [23]. The crystallographic analysis provides unambiguous determination of bond lengths, bond angles, and stereochemical configurations throughout the molecular framework [21] [23].

The X-ray crystallographic data have confirmed the presence of the characteristic spiro-fused ring systems and established the absolute configuration at multiple stereogenic centers [30] [31]. The crystallographic studies have been particularly valuable for resolving the complex stereochemistry associated with the bis-spiro architecture of setosusin [10] [11].

Crystallographic analysis has also been applied to related setosusin analogues and derivatives, providing comparative structural information that supports the assigned stereochemical configuration [21] [23]. These studies have utilized modern diffractometric equipment including Bruker diffractometer systems for high-precision structural determination [21] [23].

Computational Structural Analysis

Computational methods have been extensively employed to investigate the structural properties and biosynthetic mechanisms of setosusin [22] [25]. Density functional theory calculations have been utilized to model the three-dimensional structure and electronic properties of the molecule [22] [25].

The computational analysis has employed the M06-2X functional with 6-31+G(d,p) basis set to investigate potential energy surfaces and reaction pathways related to setosusin biosynthesis [22]. These calculations have provided insights into the energetics of spiro-furanone formation and structural rearrangement processes [22].

Global reaction route mapping methods have been combined with density functional theory calculations to explore the mechanistic pathways involved in setosusin formation [22]. The computational studies have revealed the thermodynamic and kinetic parameters associated with key transformation steps in the biosynthetic pathway [22].

Theoretical calculations have also been employed to predict physicochemical properties including boiling point, density, and polarizability values [4] [27] [29]. These computational predictions complement experimental measurements and provide additional insight into the molecular behavior of setosusin [4] [27] [29].

| Computational Method | Application | Key Findings |

|---|---|---|

| Density Functional Theory (M06-2X/6-31+G(d,p)) | Biosynthetic pathway analysis | Energy barriers for spiro-furanone formation [22] |

| Global Reaction Route Mapping | Mechanistic investigation | Thermodynamic feasibility of rearrangement reactions [22] |

| Property Prediction Algorithms | Physicochemical parameters | Boiling point, density, polarizability predictions [4] [27] [29] |

Unique Structural Features

Spiro-fused 3(2H)-furanone Moiety

Setosusin features a distinctive spiro-fused 3(2H)-furanone moiety that represents a unique structural element among fungal meroterpenoids [10] [11] [12]. This spiro-fused furanone unit is recognized as a pharmacophore present in numerous biologically active natural products [10] [11] [13].

The 3(2H)-furanone functionality is formed through a complex biosynthetic process involving cytochrome P450-mediated oxidation and subsequent structural rearrangement [10] [11] [22]. The formation of this spiro-fused system requires specific enzymatic conditions that facilitate both epoxidation and protonation-initiated rearrangement reactions [10] [11] [22].

The spiro-fused 3(2H)-furanone moiety in setosusin is characterized by its integration into a larger bis-spiro molecular framework [2] [10] [11]. This structural arrangement creates a highly congested molecular architecture with multiple stereogenic centers and complex three-dimensional geometry [10] [11] [13].

The furanone unit contributes significantly to the overall molecular stability and biological activity profile of setosusin [10] [11] [12]. The presence of this structural feature distinguishes setosusin from other meroterpenoids and represents a key element in structure-activity relationships [10] [11] [13].

Bis-spiro Architecture

The bis-spiro architecture of setosusin represents one of its most distinctive structural characteristics [2] [4] [10]. This unusual molecular framework involves two spiro centers that create a highly complex three-dimensional structure with multiple fused ring systems [2] [10] [11].

The bis-spiro system in setosusin is formed through the integration of polyketide and terpenoid structural elements [10] [11] [13]. The molecular architecture includes a spiro connection between the furanone moiety and the polycyclic terpenoid framework [10] [11] [22].

This structural arrangement results in a compact molecular geometry with significant steric congestion around the spiro centers [10] [11] [13]. The bis-spiro architecture contributes to the conformational rigidity of the molecule and influences its interaction with biological targets [10] [11].

The formation of the bis-spiro system requires precise enzymatic control during the biosynthetic process [10] [11] [22]. The structural complexity of this arrangement makes setosusin a challenging target for synthetic chemistry and highlights the sophisticated nature of fungal secondary metabolite biosynthesis [10] [11] [13].

Stereochemical Analysis and Configuration

The stereochemical configuration of setosusin has been rigorously established through a combination of spectroscopic analysis and X-ray crystallographic studies [30] [31]. The molecule contains multiple stereogenic centers that have been assigned absolute configurations based on crystallographic data from derivative compounds [30] [31].

The stereochemistry at key positions has been determined using nuclear Overhauser effect spectroscopy and other two-dimensional nuclear magnetic resonance techniques [21] [22] [30]. These methods have provided definitive assignments for the spatial relationships between substituents throughout the molecular framework [21] [22] [30].

The absolute configuration of setosusin includes specific stereochemical assignments at the spiro centers and adjacent carbon atoms [30] [31]. The crystallographic analysis of the deacetyl-dehydrated derivative has been particularly important for establishing these stereochemical relationships [30] [31].

Computational analysis has supported the experimental stereochemical assignments through energy minimization calculations and conformational analysis [22] [25]. The theoretical studies have confirmed the stability of the assigned stereochemical configuration and provided insights into the conformational preferences of the molecule [22] [25].

| Stereochemical Feature | Configuration Method | Key Findings |

|---|---|---|

| Spiro Centers | X-ray crystallography [30] [31] | Absolute configuration established |

| Adjacent Stereocenters | Nuclear Overhauser Effect Spectroscopy [21] [22] | Spatial relationships determined |

| Overall Conformation | Computational analysis [22] [25] | Conformational stability confirmed |

Structure-Activity Relationship Principles

The structure-activity relationships of setosusin are fundamentally linked to its unique bis-spiro architecture and spiro-fused 3(2H)-furanone moiety [10] [11] [13]. The complex three-dimensional structure creates specific molecular recognition patterns that influence biological activity [10] [11] [13].

The spiro-fused furanone unit serves as a critical pharmacophore that contributes to the biological properties of setosusin [10] [11] [12]. This structural element is found in numerous bioactive natural products and represents a key determinant of molecular activity [10] [11] [13].

The stereochemical configuration at multiple centers throughout the molecule influences the overall biological activity profile [30] [31]. The absolute configuration established through crystallographic and spectroscopic analysis is essential for understanding structure-activity relationships [30] [31].

The meroterpenoid framework of setosusin, combining polyketide and terpenoid structural elements, provides a molecular scaffold that facilitates interaction with biological targets [10] [11] [13]. The integration of these structural components creates a unique molecular architecture with specific recognition properties [10] [11] [13].

Comparative analysis with related meroterpenoids suggests that the bis-spiro architecture is a key determinant of biological activity [10] [11] [24]. The structural complexity and stereochemical richness of setosusin contribute to its distinctive activity profile among fungal secondary metabolites [10] [11] [13].

Corynascus setosus as Original Source

Corynascus setosus stands as the historically documented original source of setosusin, first isolated and characterized as a tremorgenic metabolite in 1996 [1] [2] [3]. This ascomycete fungus belongs to the family Chaetomiaceae within the order Sordariales [4] [5]. The organism was initially identified through its production of several bioactive compounds, including setosusin alongside other tremorgenic metabolites such as tryptoquivalines [1].

The taxonomic classification places Corynascus setosus within a specialized group of soil-dwelling fungi characterized by their cellulose-degrading capabilities and thermotolerant properties [5] [6]. Strain IFM 4648 represents a well-documented isolate that has been extensively studied for metabolite production [7]. The fungus demonstrates mesophilic growth characteristics, with optimal development occurring between 25-37°C under aerobic conditions [8].

Recent molecular phylogenetic analyses have revealed that Corynascus setosus exhibits complex relationships within the Chaetomiaceae family [5] [6]. The species demonstrates cleistothecial reproductive structures with reticulate peridial cells, distinguishing it from related genera through specific morphological features including broadly fusiform ascospores with terminal germ pores [9] [8].

Aspergillus duricaulis CBS 481.65

The identification of setosusin biosynthetic machinery in Aspergillus duricaulis CBS 481.65 represents a significant advancement in understanding the molecular basis of setosusin production [10] [11] [3]. This strain was isolated from soil in Buenos Aires, Argentina, and serves as the type specimen for the species [12] [13]. Through comprehensive genomic analysis, researchers successfully identified and characterized the complete setosusin biosynthetic gene cluster, designated as the set cluster [10] [11].

The set cluster encompasses approximately 26,890 base pairs and encodes multiple essential enzymes including non-reducing polyketide synthase SetA, geranylgeranyl pyrophosphate synthase SetE, prenyltransferase SetD, and the critical cytochrome P450 monooxygenase SetF responsible for spirofuranone formation [10] [11] [3]. Heterologous expression studies in Aspergillus oryzae NSAR1 confirmed the functional capacity of this gene cluster to produce setosusin, establishing A. duricaulis as a confirmed natural producer [10] [11].

Aspergillus duricaulis demonstrates thermotolerant characteristics, capable of growth across a temperature range of 20-50°C with optimal production conditions occurring at 25-37°C [13] [14]. The organism exhibits typical Aspergillus morphology with echinulate conidia and distinctive growth patterns on standard mycological media including Czapek yeast extract agar, malt extract agar, and yeast extract sucrose medium [13].

Ecological Distribution of Producer Organisms

The ecological distribution of setosusin-producing organisms reflects their adaptation to specific environmental niches characterized by soil-based habitats with abundant organic matter [13] [17]. Corynascus setosus demonstrates a cosmopolitan distribution pattern, with isolates recovered from various soil types across different geographic regions [19] [5]. The species exhibits particular affinity for environments rich in cellulosic material, consistent with its saprophytic lifestyle and cellulolytic enzyme production [5].

Aspergillus duricaulis shows a more geographically restricted distribution pattern, with the type strain originating from Argentine soil samples [12] [13]. However, related species within Aspergillus section Fumigati demonstrate worldwide distribution across diverse soil environments, suggesting broader potential for setosusin-related compound production [13] [17]. These organisms typically inhabit soil ecosystems where they function as decomposers of organic matter and contribute to nutrient cycling processes.

The soil preference of setosusin producers aligns with the ecological strategies of most Chaetomiaceae members, which serve as primary decomposers in terrestrial ecosystems [5] [6]. Their distribution patterns correlate with factors including soil pH, organic matter content, moisture levels, and temperature ranges suitable for mesophilic to thermotolerant growth [5].

Growth Conditions for Optimal Production

Optimal setosusin production requires carefully controlled cultivation parameters that reflect the natural habitat preferences of the producing organisms [20] [14]. Temperature management represents a critical factor, with Corynascus setosus demonstrating optimal growth and metabolite production at 28-30°C, while Aspergillus duricaulis exhibits broader temperature tolerance with productive growth occurring between 25-37°C [13] [8] [14].

pH optimization studies indicate that setosusin producers thrive under slightly acidic to neutral conditions [20] [14]. Corynascus setosus demonstrates optimal production at pH 5.5-7.0, while Aspergillus duricaulis tolerates a broader pH range of 6.0-8.0 [13] [14]. These pH preferences align with typical soil conditions where these organisms naturally occur.

Culture medium composition significantly influences setosusin production efficiency [20] [14]. Synthetic media containing appropriate carbon sources, nitrogen sources, and essential nutrients support robust growth and metabolite accumulation. For Aspergillus species, optimized media formulations include 7% substrate concentration, 0.25% yeast extract, and balanced mineral supplementation [14]. Incubation periods typically range from 4-14 days, with maximum setosusin accumulation occurring during the stationary growth phase when secondary metabolite production peaks [20] [14].

Oxygen availability represents another crucial parameter, as setosusin-producing fungi require aerobic conditions for optimal cytochrome P450 enzyme function [10] [20]. The complex oxidative reactions involved in setosusin biosynthesis, particularly the spirofuranone formation catalyzed by SetF, depend on adequate oxygen supply for proper enzyme activity [10] [11].

Phylogenetic Relationships of Producer Species

The phylogenetic relationships among setosusin-producing organisms reveal complex evolutionary patterns within the fungal kingdom [5] [6] [21]. Corynascus setosus belongs to the class Sordariomycetes, specifically within the family Chaetomiaceae, which demonstrates monophyletic characteristics supported by molecular phylogenetic analyses [5] [6]. Recent comprehensive studies utilizing multiple gene sequences including internal transcribed spacer regions, large subunit ribosomal DNA, RNA polymerase II second largest subunit gene, and beta-tubulin gene have established robust phylogenetic frameworks for understanding relationships within this family [5] [6].

The placement of Aspergillus duricaulis within the broader Aspergillus phylogeny demonstrates its position in section Fumigati, a well-supported monophyletic group characterized by specific morphological and physiological traits [13] [21]. Multi-gene phylogenetic analyses have confirmed the relationship between A. duricaulis and related species within this section, providing insights into the evolutionary distribution of meroterpenoid biosynthetic capabilities [21].

Molecular dating analyses suggest that the divergence between Chaetomiaceae genera occurred over 27 million years ago, indicating ancient evolutionary origins for the metabolic pathways involved in setosusin biosynthesis [5] [6]. The independent evolution of thermophilic characteristics within multiple Chaetomiaceae lineages suggests that environmental adaptation has played a significant role in shaping the metabolic capabilities of these organisms [5] [6].

The phylogenetic distribution of meroterpenoid biosynthetic gene clusters across different fungal genera indicates horizontal gene transfer events may have contributed to the spread of setosusin-like biosynthetic capabilities [16] [22]. Comparative genomic analyses reveal that similar gene clusters exist in phylogenetically distant organisms, suggesting complex evolutionary mechanisms underlying natural product biosynthesis in fungi [16].